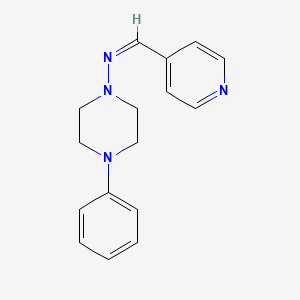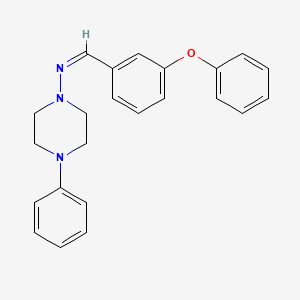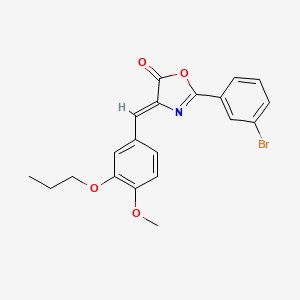
4-phenyl-N-(4-pyridinylmethylene)-1-piperazinamine
Descripción general
Descripción
4-phenyl-N-(4-pyridinylmethylene)-1-piperazinamine, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-(4-pyridinylmethylene)-1-piperazinamine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of diseases. It can also regulate the expression of various genes that are involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can modulate the levels of various biomolecules such as cytokines, enzymes, and neurotransmitters. The compound can also affect the activity of various signaling pathways that are involved in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been found to have antioxidant properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-phenyl-N-(4-pyridinylmethylene)-1-piperazinamine in lab experiments is its high potency and selectivity. The compound has been found to exhibit significant activity at low concentrations, making it a suitable candidate for drug development. Additionally, this compound has been found to have low toxicity and can be used in various in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 4-phenyl-N-(4-pyridinylmethylene)-1-piperazinamine. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer. Researchers are exploring the potential of this compound in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, this compound is being studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Furthermore, researchers are investigating the use of this compound as a tool for the development of new diagnostic and therapeutic strategies.
Aplicaciones Científicas De Investigación
4-phenyl-N-(4-pyridinylmethylene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
(Z)-N-(4-phenylpiperazin-1-yl)-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)18-14-15-6-8-17-9-7-15/h1-9,14H,10-13H2/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUPBEURXSAWHI-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896742.png)
![2-(3-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896749.png)
![N'-(2-methoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896755.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896768.png)

![1-[(2-methyl-5-pyrimidinyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3896788.png)

![ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3896799.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3896813.png)
![1,3-dimethyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3896816.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3896820.png)

![2-(4-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896840.png)